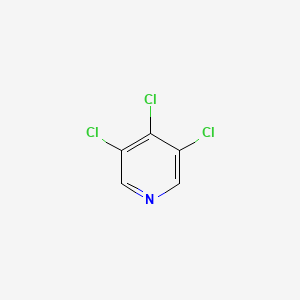

3,4,5-Trichloropyridine

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3,4,5-trichloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Cl3N/c6-3-1-9-2-4(7)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKWRVUBDCJQHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C=N1)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396388 | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33216-52-3 | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-Trichloropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3,4,5-Trichloropyridine: A Technical Overview of its Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction: 3,4,5-Trichloropyridine is a chlorinated derivative of pyridine (B92270) that serves as a crucial intermediate in the synthesis of a variety of compounds, particularly in the agrochemical and pharmaceutical industries.[1] Its unique chemical structure, characterized by three chlorine atoms on the pyridine ring, imparts specific reactivity and properties that make it a valuable building block for developing new therapeutic agents and crop protection solutions.[1] This document provides an in-depth guide to the chemical properties, synthesis, and reactivity of this compound.

Core Chemical and Physical Properties

This compound is a stable, chlorine-containing heterocyclic compound.[2] At room temperature, it typically appears as an off-white to yellow crystalline powder or a colorless to light yellow liquid.[1][2]

| Property | Value | Source |

| Molecular Formula | C₅H₂Cl₃N | [1] |

| Molecular Weight | 182.44 g/mol | [1] |

| Appearance | Off-white to yellow crystalline powder or colorless to light yellow liquid | [1][2] |

| Melting Point | 75-77 °C (decomposes) | [3][4] |

| Boiling Point | ~245-247 °C | [2] |

| Density | ~1.56 g/cm³ | [2] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol, ether, and acetone | [2] |

| CAS Number | 33216-52-3 | [1] |

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the electron-withdrawing nature of the three chlorine atoms, which reduces the electron density of the pyridine ring.[2] This electronic effect makes the compound less susceptible to electrophilic substitution compared to pyridine itself.[2]

Nucleophilic Substitution: The chlorine atoms on the ring are susceptible to replacement by nucleophilic reagents.[2] Strong nucleophiles, such as alkoxides and amines, can displace the chlorine atoms to form new derivatives. This reactivity is fundamental to its use in synthesizing various drug and pesticide intermediates.[2]

Oxidation: this compound can undergo oxidation. For instance, it reacts with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex.[3][4] Under certain conditions, the pyridine ring can be oxidized and opened to form chlorocarboxylic acids.[2]

Reduction: The pyridine ring of this compound can be reduced, though this typically requires specific catalysts and reaction conditions to form the corresponding reduced products.[2]

Dechlorination: At high temperatures or in specific chemical environments, this compound can be dechlorinated.[2] This can be achieved either through thermal processes or with chemical reagents, leading to pyridine derivatives with fewer chlorine substituents.[2]

Caption: Chemical reactivity pathways of this compound.

Experimental Protocols

Synthesis of this compound:

A common method for the preparation of this compound involves a two-step process starting from 4-pyridinol.[5]

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

-

A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes) is heated to 40°C with stirring.[5]

-

N-chlorosuccinimide (2.2 equivalents) is added in portions to the heated solution.[5]

-

The reaction mixture is stirred at 45-55°C for 6-8 hours, with the reaction progress monitored by HPLC.[5]

-

After the reaction is complete, the mixture is cooled and stirred for an additional 3-4 hours.[5]

-

The resulting solid is filtered and washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).[5]

-

The product, 3,5-dichloro-4-pyridinol, is dried in an oven to a constant weight.[5]

Step 2: Synthesis of this compound

-

Phosphorus oxychloride (POCl₃, 2.0 equivalents) is added to a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes).[5]

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours, with progress monitored by HPLC.[5]

-

Upon completion, the mixture is cooled and slowly poured into water (5.0 volumes) maintained at 2-10°C.[5]

-

The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution.[5]

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, 2 x 10.0 volumes).[5]

References

An In-depth Technical Guide to the Physical Properties of 3,4,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical properties of 3,4,5-trichloropyridine, a significant intermediate in the synthesis of agrochemicals and pharmaceuticals.[1] The information is presented to support research, development, and manufacturing activities involving this compound.

Core Physical Properties

This compound is a chlorinated derivative of pyridine.[2] At room temperature, it typically presents as a colorless to light yellow or white to cream to pale brown crystalline powder.[2][3][4] It possesses a unique, pungent odor.[3]

Quantitative Physical Data

The physical properties of this compound have been reported across various sources. The following table summarizes the key quantitative data. It is important to note the variations in reported values, which may be attributed to different experimental conditions or sample purity.

| Physical Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [1][2][5] |

| Molecular Weight | 182.44 g/mol | [1][2][6] |

| Melting Point | 70-77 °C (decomposes) | [2][4][7] |

| -18 °C | [3] | |

| Boiling Point | 213-215 °C | [2][8] |

| 245-247 °C | [3] | |

| Density | ~1.56 g/cm³ | [3] |

| 1.539 ± 0.06 g/cm³ (Predicted) | [8] | |

| Solubility | Slightly soluble in water. | [3] |

| Soluble in many organic solvents such as ethanol, ether, and acetone. | [3] | |

| Vapor Pressure | Low vapor pressure. | [3] |

| pKa | -0.08 ± 0.10 (Predicted) | [8] |

Note on Discrepancies: The significant discrepancy in the reported melting and boiling points from one source[3] compared to others[2][4][7][8] suggests a potential for transcription errors or the analysis of a different isomer in that particular report. The majority of chemical suppliers report a melting point in the range of 70-77 °C and a boiling point around 213-215 °C.

Experimental Protocols

Caption: General workflow for determining the physical properties of a chemical compound.

Applications in Research and Development

The physical properties of this compound are crucial for its application in various fields. Its solubility in organic solvents facilitates its use as an intermediate in organic synthesis.[3] In the pharmaceutical industry, it serves as a building block for the synthesis of bioactive molecules, where its structure can influence the solubility, stability, and biological interactions of the final drug product.[1][3] Furthermore, it is utilized in the agrochemical sector for the creation of herbicides and fungicides.[1] The compound may also be employed as a secondary standard in quantitative NMR (qNMR) studies.[2][9]

Logical Relationships in Synthesis

While not a biological signaling pathway, the role of this compound as a chemical intermediate can be visualized. The following diagram illustrates its position in a generalized synthetic workflow.

Caption: The role of this compound as a key intermediate in chemical synthesis.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 33216-52-3 [m.chemicalbook.com]

- 3. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 4. A12587.03 [thermofisher.com]

- 5. A12587.06 [thermofisher.com]

- 6. This compound 98 33216-52-3 [sigmaaldrich.com]

- 7. 3,4,5-トリクロロピリジン 98% | Sigma-Aldrich [sigmaaldrich.com]

- 8. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

In-Depth Technical Guide: 3,4,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4,5-Trichloropyridine, a halogenated pyridine (B92270) derivative with significant applications in the agrochemical and pharmaceutical industries. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its role as a key building block in the development of novel compounds.

Chemical and Physical Properties

This compound is a crystalline solid at room temperature, appearing as an off-white to yellow or pale brown powder.[1][2] It is recognized for its utility as a versatile intermediate in organic synthesis. The fundamental properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference |

| CAS Number | 33216-52-3 | [1][2][3][4] |

| Molecular Formula | C₅H₂Cl₃N | [1][2][3][4] |

| Molecular Weight | 182.44 g/mol | [1][3] |

| Appearance | Off-white to yellow crystalline powder; White to cream to pale brown crystalline powder or powder | [1][2] |

| Purity (Assay by GC) | ≥ 98%; ≥97.5% | [1][2] |

| Melting Point | 70-77 °C | [2] |

| IUPAC Name | This compound | [2] |

| InChI Key | KKWRVUBDCJQHBZ-UHFFFAOYSA-N | [2] |

| SMILES | ClC1=CN=CC(Cl)=C1Cl | [2] |

| MDL Number | MFCD00051685 | [1] |

| PubChem ID | 3786531 | [1] |

| Storage Conditions | 0-8°C; 10°C - 25°C | [1][4] |

Applications in Synthesis

This compound serves as a critical starting material and intermediate in various synthetic pathways, particularly in the creation of agrochemicals and pharmaceuticals.[1] Its chlorinated pyridine ring structure allows for diverse chemical modifications, leading to the development of herbicides, fungicides, and bioactive molecules for therapeutic applications.[1] It is also utilized in material science for creating specialized polymers and coatings.[1]

A generalized workflow for the utilization of this compound as a synthetic intermediate is depicted below. This process typically involves the initial synthesis or procurement of the starting material, followed by one or more reaction steps to introduce new functional groups, and concludes with the purification and analysis of the final product.

Caption: General Synthetic Workflow.

Experimental Protocols

Objective: To synthesize a monosubstituted trichloropyridine derivative.

Materials:

-

This compound

-

Nucleophile (e.g., an amine, alkoxide, or thiol)

-

Aprotic polar solvent (e.g., DMF, DMSO, or NMP)

-

Base (if required, e.g., K₂CO₃, NaH)

-

Reaction vessel with magnetic stirrer and reflux condenser

-

Inert atmosphere (e.g., Nitrogen or Argon)

-

Standard laboratory glassware

-

Purification apparatus (e.g., column chromatography setup)

-

Analytical instruments (e.g., GC-MS, NMR)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve this compound in the chosen aprotic polar solvent under an inert atmosphere.

-

Addition of Reagents: Add the nucleophile and any necessary base to the reaction mixture. The molar ratio of the reactants should be carefully controlled to favor monosubstitution.

-

Reaction Conditions: Heat the mixture to the desired temperature (this may range from room temperature to reflux, depending on the reactivity of the nucleophile) and stir for a predetermined time. Monitor the reaction progress using an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding water or an appropriate aqueous solution. Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure. Purify the crude product using column chromatography on silica (B1680970) gel or recrystallization to obtain the desired substituted pyridine.

-

Analysis: Characterize the purified product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Gas Chromatography (GC) to confirm its identity and purity.

The logical flow of this experimental procedure is illustrated in the diagram below.

References

An In-depth Technical Guide to the Molecular Structure of 3,4,5-Trichloropyridine

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of 3,4,5-trichloropyridine. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a chlorinated derivative of pyridine (B92270) with the chemical formula C₅H₂Cl₃N. The pyridine ring is a heterocyclic aromatic compound, and the presence of three chlorine atoms significantly influences its chemical and physical properties.

Chemical and Physical Properties

This compound is typically an off-white to yellow crystalline powder. It is slightly soluble in water but shows good solubility in many organic solvents such as ethanol, ether, and acetone. The high electronegativity of the chlorine atoms reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution compared to pyridine itself. However, the chlorine atoms can be displaced by strong nucleophiles.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃N | |

| Molecular Weight | 182.44 g/mol | |

| CAS Number | 33216-52-3 | |

| Appearance | Off-white to yellow crystalline powder | |

| Melting Point | 75-77 °C (decomposes) | |

| Boiling Point | ~245-247 °C | |

| Density | ~1.56 g/cm³ | |

| Solubility | Slightly soluble in water; soluble in ethanol, ether, acetone |

Spectroscopic Data

Note: While the availability of spectroscopic data for this compound is documented, specific peak values from the searched resources were limited. The following tables are structured for the inclusion of such data when available.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| Data not available |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| Data not available |

Table 4: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| Data not available |

Table 5: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| Data not available |

Synthesis of this compound

A common laboratory-scale synthesis of this compound proceeds from 4-pyridinol. This two-step process involves an initial chlorination to form an intermediate, followed by a second chlorination and rearrangement.

Experimental Protocol

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

-

A solution of 4-pyridinol (1.0 equivalent) is prepared in a mixture of acetonitrile (B52724) (15.0 volumes) and water (0.1 volumes).

-

The solution is heated to 40°C with stirring.

-

N-chlorosuccinimide (2.2 equivalents) is added in portions.

-

The reaction mixture is stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours.

-

The resulting solid is collected by filtration and washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).

-

The solid product is dried in an oven until a constant weight is achieved.

Step 2: Synthesis of this compound

-

To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), add phosphorus oxychloride (POCl₃) (2.0 equivalents).

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC.

-

After the reaction is complete, the mixture is cooled.

-

The cooled reaction mixture is slowly poured into water (5.0 volumes) maintained at a temperature of 2-10°C.

-

The mixture is stirred for 20-30 minutes.

-

The pH of the mixture is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide (B78521) (NaOH).

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of this compound from 4-pyridinol.

Chemical Reactivity and Applications

This compound is a valuable intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. Its reactivity is dominated by the three chlorine substituents on the pyridine ring.

Nucleophilic Substitution Reactions

The chlorine atoms on the pyridine ring, particularly at the 4-position, are susceptible to nucleophilic substitution. This allows for the introduction of various functional groups. For instance, reaction with strong nucleophiles like alkoxides or amines can lead to the formation of new oxygen- or nitrogen-containing derivatives. This reactivity is crucial for the synthesis of a wide range of biologically active compounds.

Caption: A diagram representing the general mechanism of nucleophilic substitution on this compound.

Dechlorination Reactions

Under specific conditions, such as high temperatures or in the presence of certain chemical reagents, this compound can undergo dechlorination. This can result in pyridine derivatives with fewer chlorine atoms or other more complex products depending on the reaction conditions.

Applications

The primary application of this compound is as a building block in organic synthesis. It is a key intermediate in the production of herbicides and fungicides, contributing to the development of crop protection agents. In the pharmaceutical sector, it serves as a precursor for the synthesis of various bioactive molecules and therapeutic agents. Furthermore, it has been investigated for its role in materials science for creating specialized polymers and coatings. It has also been used as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies.

3,4,5-Trichloropyridine: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4,5-trichloropyridine in organic solvents. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding its solubility is crucial for reaction optimization, purification, and formulation development. This document summarizes the available qualitative solubility data, outlines a detailed experimental protocol for quantitative solubility determination, and provides a logical workflow for this process.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is defined as the maximum concentration of the solute that can be dissolved in the solvent at a specific temperature and pressure to form a saturated solution. This equilibrium is influenced by several factors, including the physicochemical properties of both the solute and the solvent (e.g., polarity, hydrogen bonding capacity), temperature, and pressure. For a crystalline solid like this compound, the dissolution process involves overcoming the lattice energy of the crystal and the intermolecular forces within the solvent, followed by the formation of new solute-solvent interactions.

Solubility of this compound: A Qualitative Overview

Currently, there is a notable absence of specific quantitative solubility data for this compound in common organic solvents in publicly accessible literature. However, various sources qualitatively describe its solubility. This information is summarized in the table below.

| Organic Solvent | Qualitative Solubility |

| Methanol | Soluble[1][2] |

| Ethanol | Soluble[3] |

| Acetone | Soluble[3] |

| Ether | Soluble[3] |

It is important to note that "soluble" is a general term and does not provide the precise concentration limits required for many research and development applications. Therefore, experimental determination of solubility is highly recommended for specific use cases.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent. This protocol is based on the widely accepted isothermal equilibrium (shake-flask) method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis for HPLC, FID or MS for GC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The presence of undissolved solid is crucial to ensure that equilibrium is reached.

-

Accurately add a known volume of the selected organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vial for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium should be determined experimentally (typically 24-72 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.

-

Dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method. Record the final volume accurately.

-

-

Analytical Quantification:

-

Prepare a series of calibration standards of this compound in the same organic solvent.

-

Analyze the calibration standards and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area) versus the concentration of the standards.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

Visualizing the Experimental Workflow

The following diagrams illustrate the key stages of the experimental protocol for determining the solubility of this compound.

References

Spectroscopic Profile of 3,4,5-Trichloropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for 3,4,5-trichloropyridine, a key chemical intermediate in various synthetic processes. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used for their acquisition.

Core Spectroscopic Data

The following tables summarize the available quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm | Multiplicity |

| CDCl₃ | 8.5 - 8.8 | s |

| DMSO-d₆ | Data not available | Data not available |

| D₂O | Data not available | Data not available |

| CD₃OD | Data not available | Data not available |

Note: The chemical shift in CDCl₃ is reported as a range. This compound has been studied as a potential internal standard in quantitative NMR (qNMR), with its ¹H chemical shifts investigated in various deuterated solvents[1]. However, specific peak values were not available in the reviewed literature.

Table 2: ¹³C NMR Spectroscopic Data

| Solvent | Chemical Shift (δ) ppm |

| Various | No data available in the reviewed literature |

Note: Despite extensive searches, no experimental ¹³C NMR data for this compound could be located in the public domain literature.

Table 3: Infrared (IR) Spectroscopy Data

| Medium | Key Absorption Bands (cm⁻¹) |

| Gas Phase | Spectrum available, prominent peaks to be interpreted |

| KBr Disc | Spectrum available, prominent peaks to be interpreted |

Note: The NIST WebBook provides a gas-phase IR spectrum, while SpectraBase offers an FTIR spectrum of a solid sample dispersed in a KBr matrix. Specific peak assignments require further interpretation of the raw spectral data.

Table 4: Mass Spectrometry (MS) Data

| Technique | Key m/z Peaks | Relative Intensity | Assignment |

| Electron Ionization (EI) | 181, 183, 185 | Variable | [M]⁺, [M+2]⁺, [M+4]⁺ (Isotope pattern for 3 Cl atoms) |

| 146 | Variable | [M-Cl]⁺ | |

| 111 | Variable | [M-2Cl]⁺ | |

| 76 | Variable | [M-3Cl]⁺ |

Note: The mass spectrum of this compound is characterized by a distinct isotopic pattern for the molecular ion due to the presence of three chlorine atoms. The fragmentation pattern shows sequential loss of these chlorine atoms. The data is available through the NIST WebBook.

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices and information inferred from the data sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy (for qNMR applications)

-

Instrumentation : A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for accurate quantitative measurements.

-

Sample Preparation :

-

Accurately weigh a specific amount of this compound and a suitable internal standard.

-

Dissolve the sample in a deuterated solvent of choice (e.g., CDCl₃, DMSO-d₆, D₂O, or CD₃OD). The concentration should be sufficient to achieve a good signal-to-noise ratio.

-

-

Acquisition Parameters :

-

Pulse Angle : A 90° pulse is typically used to ensure proper excitation.

-

Relaxation Delay (d₁) : To ensure full relaxation of all protons for accurate integration, a relaxation delay of at least 5 times the longest T₁ relaxation time of the protons of interest should be used.

-

Acquisition Time : Should be sufficient to allow the FID to decay completely.

-

Number of Scans : An adequate number of scans should be acquired to achieve a signal-to-noise ratio of at least 250:1 for reliable quantification.

-

-

Data Processing :

-

Apply appropriate window functions (e.g., exponential multiplication with a small line broadening factor) before Fourier transformation.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the signals of interest and the internal standard for quantification.

-

Infrared (IR) Spectroscopy

Solid-State FTIR Spectroscopy (KBr Disc Method)

-

Instrumentation : A Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.

-

Transfer the finely ground powder to a pellet press and apply pressure to form a transparent or semi-transparent disc.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Instrumentation : A mass spectrometer equipped with an electron ionization source, often coupled with a gas chromatograph (GC-MS) for sample introduction.

-

Sample Introduction : The sample can be introduced via a direct insertion probe or through a GC column if separation from a mixture is required.

-

Ionization : The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

-

Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating a mass spectrum that plots relative intensity versus m/z.

Visualized Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Reactivity and Stability of 3,4,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trichloropyridine is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique electronic and steric properties, conferred by the presence of three chlorine atoms on the pyridine (B92270) ring, dictate its reactivity and stability, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] This technical guide provides a comprehensive overview of the core reactivity and stability of this compound, with a focus on quantitative data, detailed experimental protocols, and the underlying chemical principles.

Physicochemical Properties

A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃N | [2] |

| Molecular Weight | 182.44 g/mol | [3] |

| Appearance | Off-white to yellow crystalline powder | [3] |

| Melting Point | 75-77 °C (decomposes) | [4] |

| Boiling Point | 245-247 °C | [5] |

| Solubility | Slightly soluble in water; Soluble in many organic solvents like ethanol, ether, and acetone (B3395972). | [5] |

| CAS Number | 33216-52-3 | [3] |

Reactivity of this compound

The reactivity of this compound is dominated by the electron-withdrawing nature of the three chlorine atoms and the pyridine nitrogen, which renders the aromatic ring susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNA r)

Nucleophilic aromatic substitution is the hallmark reaction of this compound. The electron-deficient pyridine ring is activated towards attack by nucleophiles, leading to the displacement of one or more chlorine atoms.

General Mechanism:

The reaction typically proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. However, for many SNAr reactions on heterocyclic systems, a concerted mechanism may be more likely.[6]

Regioselectivity:

The position of nucleophilic attack on the this compound ring is influenced by both electronic and steric factors. The C4 position is generally the most activated towards nucleophilic attack due to the para-relationship with the electron-withdrawing nitrogen atom. However, the chlorine atoms at C3 and C5 also contribute to the electron deficiency of the ring. The regioselectivity can be highly dependent on the nature of the nucleophile and the reaction conditions. For some substituted polychlorinated pyridines, the introduction of a bulky group can direct substitution to the less sterically hindered position.[7]

Reactions with Nucleophiles:

While specific kinetic data for this compound is scarce in the readily available literature, general reactivity trends can be inferred from related compounds. Strong nucleophiles such as alkoxides, amines, and thiolates are expected to react readily.

-

Amines: Reactions with primary and secondary amines, such as ammonia (B1221849) and piperidine, are common methods for introducing nitrogen-containing substituents. These reactions are crucial in the synthesis of biologically active compounds.

-

Alkoxides: Alkoxides, such as sodium methoxide, are effective nucleophiles for the synthesis of alkoxy-substituted pyridines.

-

Hydroxides: While less reactive than alkoxides, hydroxide (B78521) ions can displace chlorine atoms, particularly under forcing conditions, to yield chloropyridinols.

Experimental Protocols:

Detailed experimental protocols for nucleophilic substitution on this compound are not extensively reported in publicly accessible literature. However, protocols for similar polychlorinated pyridines can be adapted.

Protocol: Synthesis of 4-Amino-3,5-dichloropyridine N-oxide from 4-Aminopyridine (B3432731) (as an example of amination and subsequent reaction)

This two-step synthesis first involves the chlorination of 4-aminopyridine to produce 4-amino-3,5-dichloropyridine, a related compound, which is then oxidized.

Step 1: Synthesis of 4-Amino-3,5-dichloropyridine [8]

-

Materials: 4-aminopyridine, concentrated hydrochloric acid, hydrogen peroxide solution.

-

Procedure:

-

Prepare a solution of 4-aminopyridine in concentrated hydrochloric acid and stir the mixture.

-

Slowly add the hydrogen peroxide solution dropwise to the reaction mass.

-

After the addition is complete, cool the reaction mixture.

-

Basify the cooled mixture.

-

Filter the resulting precipitate to isolate the crude 4-amino-3,5-dichloropyridine. The product can be further purified if necessary.

-

Electrophilic Aromatic Substitution

The electron-deficient nature of the this compound ring makes it highly resistant to electrophilic aromatic substitution. The three chlorine atoms and the pyridine nitrogen strongly deactivate the ring towards attack by electrophiles. Direct electrophilic substitution on this compound is generally not a feasible synthetic route.

Redox Reactions

The pyridine ring of this compound can undergo both reduction and oxidation under specific conditions.

-

Reduction: The pyridine ring can be reduced, though this typically requires specific catalysts and reaction conditions.[5]

-

Oxidation: Oxidation of the pyridine ring can lead to ring-opening, forming products such as chlorocarboxylic acids.[5] this compound has been shown to undergo oxidation with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex.[9]

Stability of this compound

This compound is generally a stable compound under common laboratory conditions.[2] However, its stability can be compromised by exposure to high temperatures, UV light, and certain chemical environments.

Thermal Stability

This compound is reported to be stable at ambient temperatures.[5] However, at elevated temperatures, it can undergo dechlorination.[5] The specific temperature at which significant decomposition occurs and the kinetic parameters of this degradation are not well-documented in the available literature. For related polychlorinated aromatic compounds, thermal degradation can lead to the evolution of HCl.

Photochemical Stability

Hydrolytic Stability

The hydrolytic stability of this compound is an important consideration, particularly in aqueous environments. While specific hydrolysis kinetics as a function of pH have not been found, the general principles of nucleophilic aromatic substitution suggest that hydrolysis, leading to the formation of chloropyridinols, would be slow under neutral conditions but may be accelerated under strongly acidic or basic conditions.

Synthesis of this compound

Several synthetic routes to this compound have been reported, often starting from more readily available pyridine derivatives.

Experimental Protocol: Synthesis from 3,5-Dichloro-2-pyridone (B189641) [13]

This method involves the reaction of 3,5-dichloro-2-pyridone with phosgene (B1210022) in the presence of a catalyst.

-

Materials: 3,5-dichloro-2-pyridone, phosgene, N,N-disubstituted formamide (B127407) (e.g., DMF), inert solvent.

-

Procedure:

-

React 3,5-dichloro-2-pyridone with phosgene in an inert solvent.

-

The reaction is carried out in the presence of an N,N-disubstituted formamide as a catalyst.

-

The reaction temperature is maintained between 30°C and 150°C.

-

Applications in Drug Development and Research

This compound serves as a key building block in the synthesis of various bioactive molecules for the pharmaceutical and agrochemical industries.[3] Its ability to undergo regioselective nucleophilic substitution allows for the introduction of diverse functional groups, enabling the creation of libraries of compounds for screening and lead optimization. While direct involvement in specific signaling pathways is not widely reported, its derivatives are of interest for their potential antimicrobial and anti-cancer activities.[14] It has also been studied in the context of its potential as a PDE-5 inhibitor.[2]

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its chemistry is primarily dictated by the electron-deficient nature of the pyridine ring, which facilitates nucleophilic aromatic substitution reactions. While generally stable, it is susceptible to degradation under harsh conditions such as high temperatures and UV irradiation. A deeper understanding of its reaction kinetics and stability profile under various conditions would further enhance its utility in the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research is warranted to fill the existing gaps in the quantitative data for this important compound.

References

- 1. Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 2. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 3,4,5-三氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

- 9. scientificlabs.co.uk [scientificlabs.co.uk]

- 10. Photodegradation of 2-chloropyridine in aqueous solution: Reaction pathways and genotoxicity of intermediate products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CN102702088B - Method for preparing 3,5,6-trichloropyridine-2-ol sodium - Google Patents [patents.google.com]

- 12. Quantum yield study of the photodegradation of hydrophobic dyes in the presence of acetone sensitizer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. patents.justia.com [patents.justia.com]

- 14. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis of 3,4,5-Trichloropyridine from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic route to 3,4,5-trichloropyridine, a valuable building block in the pharmaceutical and agrochemical industries. While direct chlorination of pyridine (B92270) often results in a complex mixture of isomers, this guide details a more selective and higher-yielding multi-step synthesis starting from 4-pyridinol. This document provides detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers in the successful synthesis and purification of the target compound.

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules.[1] Its specific substitution pattern makes it a crucial component for the development of novel pharmaceuticals and agrochemicals. The direct chlorination of the pyridine ring is challenging due to the deactivation of the ring by the nitrogen atom, which often leads to low yields and a mixture of polychlorinated isomers that are difficult to separate.[2]

A more effective and selective method involves a two-step process starting from 4-pyridinol (also known as 4-hydroxypyridine). This method provides a more controlled pathway to the desired 3,4,5-trichloro substitution pattern.

Synthetic Pathway Overview

The recommended synthesis of this compound from 4-pyridinol proceeds in two key steps:

-

Dichlorination of 4-Pyridinol: The first step involves the electrophilic chlorination of 4-pyridinol at the 3 and 5 positions to yield 3,5-dichloro-4-pyridinol.

-

Deoxychlorination of 3,5-Dichloro-4-pyridinol: The intermediate is then converted to the final product, this compound, through a deoxychlorination reaction.

This pathway is illustrated in the following workflow diagram:

Experimental Protocols

Step 1: Synthesis of 3,5-Dichloro-4-pyridinol

This procedure details the chlorination of 4-pyridinol using N-chlorosuccinimide (NCS).

Materials:

-

4-Pyridinol

-

N-Chlorosuccinimide (NCS)

-

Water

Procedure: [3]

-

A solution of 4-pyridinol (1.0 equivalent) is prepared in a mixture of acetonitrile (15.0 volumes) and water (0.1 volumes).

-

The stirred solution is heated to 40°C.

-

N-chlorosuccinimide (2.2 equivalents) is added in portions to the reaction mixture.

-

The reaction mixture is then stirred at a temperature between 45-55°C for 6-8 hours. The progress of the reaction should be monitored by a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

After the reaction is complete, the mixture is cooled and stirred for an additional 3-4 hours to allow for precipitation of the product.

-

The solid product is collected by filtration.

-

The collected solid is washed sequentially with acetonitrile (2.0 volumes) and water (7.0 volumes).

-

The final product, 3,5-dichloro-4-pyridinol, is dried in an oven to a constant weight.

Step 2: Synthesis of this compound

This procedure describes the conversion of 3,5-dichloro-4-pyridinol to this compound using phosphorus oxychloride (POCl₃).

Materials:

-

3,5-Dichloro-4-pyridinol

-

Phosphorus oxychloride (POCl₃)

-

Acetonitrile

-

Water

-

50% Sodium Hydroxide (NaOH) solution

-

n-Hexane

Procedure: [3]

-

A suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) is prepared in acetonitrile (5.0 volumes).

-

Phosphorus oxychloride (2.0 equivalents) is added to the suspension.

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours. Reaction progress should be monitored by HPLC.

-

Once the reaction is complete, the mixture is cooled.

-

The cooled reaction mixture is slowly poured into water (5.0 volumes) while maintaining the temperature between 2-10°C.

-

The mixture is stirred for 20-30 minutes.

-

The pH of the mixture is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide.

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).

-

The combined organic extracts are then purified, for example by medium-pressure liquid phase chromatography on a silica (B1680970) gel column, to yield the final product.[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Reagent Stoichiometry

| Step | Starting Material | Reagent | Molar Ratio (Starting Material:Reagent) |

| 1 | 4-Pyridinol | N-Chlorosuccinimide (NCS) | 1 : 2.2[3] |

| 2 | 3,5-Dichloro-4-pyridinol | Phosphorus Oxychloride (POCl₃) | 1 : 2.0[3] |

Table 2: Reaction Conditions

| Step | Solvent | Temperature | Reaction Time |

| 1 | Acetonitrile/Water | 45-55°C | 6-8 hours[3] |

| 2 | Acetonitrile | 50-55°C | 24 hours[3] |

Table 3: Physicochemical Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| 4-Pyridinol | C₅H₅NO | 95.09 | 149.8[4] | - |

| 3,5-Dichloro-4-pyridinol | C₅H₃Cl₂NO | 163.99 | - | - |

| This compound | C₅H₂Cl₃N | 182.44 | 75-77[5] | White to off-white solid[6] |

Note: Specific yield data for each step is not explicitly available in the cited literature, but the procedures are presented as effective methods for the synthesis.

Mechanistic Insights

The synthesis of this compound from 4-pyridinol involves two distinct reaction mechanisms.

Step 1: Electrophilic Chlorination of 4-Pyridinol

The hydroxyl group at the 4-position of the pyridine ring is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). The mechanism proceeds via a standard electrophilic aromatic substitution pathway where the chloronium ion (Cl⁺), generated from NCS, is attacked by the electron-rich pyridine ring.

Step 2: Deoxychlorination of 3,5-Dichloro-4-pyridinol

The conversion of the hydroxyl group in 3,5-dichloro-4-pyridinol to a chlorine atom using phosphorus oxychloride is believed to proceed through a mechanism analogous to the Vilsmeier-Haack reaction.[2][4] The lone pair on the pyridine nitrogen attacks the phosphorus atom of POCl₃, initiating a cascade that ultimately leads to the substitution of the hydroxyl group with a chlorine atom.

Conclusion

The multi-step synthesis of this compound from 4-pyridinol offers a more controlled and selective approach compared to the direct chlorination of pyridine. The detailed protocols and mechanistic insights provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this important chemical intermediate. Further optimization of reaction conditions, particularly to maximize yields, may be possible and is encouraged. This guide serves as a solid foundation for the laboratory-scale preparation of this compound, paving the way for its application in drug discovery and development.

References

The Unyielding Core: An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3,4,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,4,5-Trichloropyridine is a versatile building block in the synthesis of agrochemicals and pharmaceuticals.[1] Its utility, however, is largely defined by nucleophilic substitution and reactions at the nitrogen atom, rather than electrophilic substitution on the pyridine (B92270) ring. This guide delves into the electronic properties of the this compound nucleus to elucidate its profound resistance to classical electrophilic aromatic substitution reactions. While direct electrophilic attack on the carbon atoms of the ring is largely undocumented in scientific literature, this paper will explore the theoretical underpinnings of this low reactivity and discuss the known electrophilic interactions with the pyridine nitrogen.

The Challenge of Electrophilic Substitution on this compound

The pyridine ring, an analogue of benzene, is inherently less reactive towards electrophilic aromatic substitution due to the electron-withdrawing effect of the nitrogen atom. In the case of this compound, this deactivation is significantly amplified by the presence of three strongly electronegative chlorine atoms. These substituents further reduce the electron density of the pyridine ring, rendering it highly electron-deficient and thus, a poor nucleophile for common electrophiles.[2]

Key Factors Contributing to Low Reactivity:

-

Inductive Effect: The three chlorine atoms exert a strong negative inductive effect (-I), pulling electron density away from the ring.

-

Resonance Effect: While halogens can donate a lone pair of electrons through resonance (+M effect), the inductive effect is significantly stronger for chlorine, leading to a net deactivation.

-

Nitrogen Deactivation: The pyridine nitrogen atom itself is electron-withdrawing, further decreasing the nucleophilicity of the ring carbons.

The following diagram illustrates the logical relationship leading to the deactivation of the this compound ring towards electrophilic attack.

Caption: Logical flow demonstrating the deactivation of the this compound ring.

Common Electrophilic Substitution Reactions: A Case of Undocumented Reactivity

Extensive literature searches for specific examples of nitration, halogenation, sulfonation, and Friedel-Crafts reactions on this compound have yielded no documented successes. This absence of data strongly suggests that these reactions are either not feasible under standard conditions or provide yields that are too low to be synthetically useful.

| Electrophilic Substitution Reaction | Expected Reagents | Observed Reactivity with this compound |

| Nitration | HNO₃ / H₂SO₄ | No documented examples found. |

| Halogenation | X₂ / Lewis Acid (e.g., FeX₃) | No documented examples found. |

| Sulfonation | Fuming H₂SO₄ | No documented examples found. |

| Friedel-Crafts Alkylation | R-X / Lewis Acid (e.g., AlCl₃) | No documented examples found. |

| Friedel-Crafts Acylation | R-COCl / Lewis Acid (e.g., AlCl₃) | No documented examples found. |

Electrophilic Attack at the Nitrogen Atom: The Favored Pathway

While the carbon atoms of the this compound ring are resistant to electrophilic attack, the lone pair of electrons on the nitrogen atom remains available for reaction with electrophiles. This leads to the formation of pyridinium (B92312) salts or N-oxides.

One documented example is the oxidation of this compound with trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide urea (B33335) complex.[3] This reaction proceeds via an electrophilic attack on the nitrogen atom.

The general workflow for an electrophilic attack on the nitrogen of this compound is depicted below.

Caption: General workflow for electrophilic attack on the nitrogen atom.

Experimental Protocol: Oxidation of this compound

Materials:

-

This compound

-

Trifluoroacetic anhydride (TFAA)

-

Hydrogen peroxide urea complex

-

Suitable solvent (e.g., dichloromethane)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add the hydrogen peroxide urea complex to the stirred solution.

-

Add trifluoroacetic anhydride dropwise to the reaction mixture, maintaining the low temperature.

-

Allow the reaction to warm to room temperature and stir for a specified period, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Upon completion, quench the reaction by the addition of a reducing agent (e.g., sodium sulfite (B76179) solution).

-

Extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).

-

Remove the solvent under reduced pressure to yield the crude N-oxide product.

-

Purify the product using a suitable method, such as column chromatography or recrystallization.

Note: This is a generalized protocol and requires optimization for specific laboratory conditions and scales. Appropriate safety precautions must be taken when handling strong oxidizing agents and anhydrides.

Conclusion

References

An In-depth Technical Guide to 3,4,5-Trichloropyridine: Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,4,5-trichloropyridine, a key halogenated pyridine (B92270) intermediate. The document details its discovery and historical synthesis, outlines various modern synthetic methodologies with comparative data, and provides detailed experimental protocols for its preparation. While primarily a synthetic building block with no known direct role in biological signaling pathways, its importance in the synthesis of agrochemicals and pharmaceuticals is well-established.

Introduction

This compound is a chlorinated derivative of pyridine, an aromatic heterocyclic organic compound. Its chemical structure, featuring chlorine atoms at the 3, 4, and 5 positions of the pyridine ring, imparts unique reactivity, making it a valuable intermediate in organic synthesis. This guide explores the history of its discovery and the evolution of its synthesis, providing researchers and professionals in drug development and materials science with a detailed resource.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, the exploration of chlorinated pyridines dates back to the late 19th century with early works by Sell et al. on the reaction of pyridine with phosphorus pentachloride.[1] The systematic investigation of polychlorinated pyridines gained momentum with the increasing demand for novel agrochemicals and pharmaceuticals in the 20th century.

Various methods for the synthesis of trichloropyridines have been developed over the years, including the direct chlorination of pyridine and the dechlorination of more highly chlorinated pyridines like pentachloropyridine (B147404).[1] These early methods often resulted in mixtures of isomers, making the isolation of pure this compound challenging. The development of more selective and higher-yielding synthetic routes has been a continuous area of research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂Cl₃N | |

| Molecular Weight | 182.44 g/mol | |

| Appearance | Off-white to yellow crystalline powder | [2] |

| Melting Point | 75-77 °C (decomposes) | [3] |

| Purity | ≥ 98% (GC) | [2] |

| CAS Number | 33216-52-3 | [2] |

Synthetic Methodologies

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from 4-Pyridinol

A common and well-documented method involves a two-step process starting from 4-pyridinol. This approach offers good control over the substitution pattern.

Experimental Workflow:

Caption: Synthesis of this compound from 4-Pyridinol.

Detailed Experimental Protocol: [4]

Step 1: Synthesis of 3,5-Dichloro-4-pyridinol

-

A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (15.0 volumes) and water (0.1 volumes) is prepared in a suitable reaction vessel.

-

The stirred solution is heated to 40°C.

-

N-chlorosuccinimide (2.2 equivalents) is added in portions to the reaction mixture.

-

The reaction is maintained at a temperature of 45-55°C and stirred for 6-8 hours. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the reaction mixture is cooled and stirred for an additional 3-4 hours.

-

The resulting solid is collected by filtration and washed sequentially with acetonitrile (2.0 volumes) and water (5.0 volumes followed by 2.0 volumes).

-

The product is dried in an oven to a constant weight to yield 3,5-dichloro-4-pyridinol.

Step 2: Synthesis of this compound

-

To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 volumes), phosphorus oxychloride (POCl₃, 2.0 equivalents) is added.

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours, with monitoring by HPLC.

-

After the reaction is complete, the mixture is cooled.

-

The cooled reaction mixture is slowly poured into water (5.0 volumes) maintained at a temperature of 2-10°C.

-

The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous solution of sodium hydroxide (B78521) (NaOH).

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 volumes, followed by 2 x 10.0 volumes).

-

The combined organic extracts are processed to isolate this compound.

Direct Chlorination of Pyridine

The direct chlorination of pyridine is a more direct but often less selective method. The reaction typically requires high temperatures and can produce a mixture of chlorinated pyridine isomers.

Logical Relationship of Chlorination:

Caption: General workflow for direct chlorination of pyridine.

Dechlorination of Pentachloropyridine

Another synthetic approach involves the selective dechlorination of pentachloropyridine. This method can be advantageous if pentachloropyridine is a readily available starting material. The reaction is often carried out using a reducing agent such as zinc dust in the presence of a proton source.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of trichloropyridines through various methods. It is important to note that yields can vary significantly based on reaction conditions.

| Starting Material | Method | Product | Yield (%) | Reference |

| 2,3,5,6-Tetrachloropyridine | Dechlorination with Zinc | 2,3,5-Trichloropyridine (B95902) | 77 | [1] |

| Pentachloropyridine | Dechlorination with Zinc | 2,3,5-Trichloropyridine | 52 | [1] |

| 2-Chloropyridine | Multi-step synthesis | 2,3,5-Trichloropyridine | >90 (final step) | [5] |

Note: Data for this compound specifically is limited in comparative tables, hence data for the closely related 2,3,5-trichloropyridine is provided for context.

Applications in Research and Development

This compound serves as a crucial building block in the synthesis of a variety of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[2] Its trifunctionalized nature allows for selective modifications at different positions of the pyridine ring, leading to the creation of diverse chemical libraries for screening and drug discovery.

Signaling Pathways

Currently, there is no scientific evidence to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary role in the life sciences is that of a synthetic intermediate used to construct larger, biologically active molecules.

Conclusion

This compound is a significant chemical intermediate with a history rooted in the broader development of chlorinated pyridines. While the precise details of its initial discovery are not well-defined, modern synthetic methods, particularly the multi-step synthesis from 4-pyridinol, provide efficient and selective access to this compound. Its utility in the synthesis of agrochemicals and pharmaceuticals underscores its importance in applied chemistry. This guide provides a foundational understanding of its synthesis and properties for researchers and professionals in related fields.

References

- 1. US4111938A - Preparation of 2,3,5-trichloropyridine - Google Patents [patents.google.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scientificlabs.co.uk [scientificlabs.co.uk]

- 4. Page loading... [guidechem.com]

- 5. CN104478793A - Synthetic method of 2, 3, 5-trichloropyridine - Google Patents [patents.google.com]

3,4,5-Trichloropyridine IUPAC name and synonyms

An In-depth Technical Guide to 3,4,5-Trichloropyridine

This guide provides a comprehensive overview of this compound, a significant chlorinated pyridine (B92270) derivative. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this compound as a key intermediate in synthesis. The document details its chemical identity, physical properties, experimental protocols for its synthesis, and its primary applications.

Chemical Identity and Synonyms

The formal IUPAC name for this compound is This compound [1][2]. It is a pyridine derivative where hydrogen atoms at the 3, 4, and 5 positions have been substituted by chlorine atoms.

Synonyms and Identifiers:

-

Pyridine, 3,4,5-trichloro-

Physicochemical Properties

This compound is a compound with distinct physical and chemical characteristics that are crucial for its application in synthesis. Under standard conditions, it can appear as a colorless to light yellow liquid or an off-white to yellow crystalline powder[3][6]. It possesses a unique, non-pungent odor[6]. The presence of three electronegative chlorine atoms reduces the electron density of the pyridine ring, making it less susceptible to electrophilic substitution compared to pyridine itself[6].

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₂Cl₃N | [1][3][4] |

| Molecular Weight | 182.44 g/mol | [3][4] |

| Appearance | Off-white to yellow crystalline powder; Colorless to light yellow liquid | [3][6] |

| Melting Point | 75-77 °C (decomposes) | [4][7] |

| Boiling Point | approx. 245-247 °C | [6] |

| Density | approx. 1.56 g/cm³ | [6] |

| Solubility | Slightly soluble in water; Soluble in ethanol, ether, and acetone. | [6] |

| InChI Key | KKWRVUBDCJQHBZ-UHFFFAOYSA-N | [1][2][4] |

| SMILES String | Clc1cncc(Cl)c1Cl | [1][4] |

Experimental Protocols

This compound serves as a vital intermediate. The following protocols describe its synthesis and an example of its use in further chemical preparations.

Synthesis of this compound

A common method for the preparation of this compound involves a two-step process starting from 4-pyridinol[8].

Step 1: Synthesis of 3,5-dichloro-4-pyridinol

-

A solution of 4-pyridinol (1.0 equivalent) in acetonitrile (B52724) (15.0 vol) and water (0.1 vol) is prepared and heated to 40°C with stirring[8].

-

N-chlorosuccinimide (2.2 equivalents) is added to the solution in portions[8].

-

The reaction mixture is stirred at a temperature of 45-55°C for 6-8 hours. The progress of the reaction should be monitored using High-Performance Liquid Chromatography (HPLC)[8].

-

Upon completion, the mixture is cooled and stirred for an additional 3-4 hours[8].

-

The resulting solid is filtered and washed sequentially with acetonitrile (2.0 vol) and water (7.0 vol)[8].

-

The product is dried in an oven until a constant weight is achieved[8].

Step 2: Synthesis of this compound

-

To a suspension of 3,5-dichloro-4-pyridinol (1.0 equivalent) in acetonitrile (5.0 vol), add phosphorus oxychloride (POCb) (2.0 equivalents)[8].

-

The reaction mixture is heated to 50-55°C and stirred for 24 hours, with reaction progress monitored by HPLC[8].

-

After the reaction is complete, the mixture is cooled and slowly poured into water (5.0 vol) maintained at 2-10°C[8].

-

The mixture is stirred for 20-30 minutes, and the pH is adjusted to 9-10 using a 50% aqueous NaOH solution[8].

-

The temperature is raised to 25-30°C, and the product is extracted with n-hexane (1 x 18.0 vol, followed by 2 x 10.0 vol)[8].

Caption: Workflow for the two-step synthesis of this compound.

Oxidation Reaction

This compound can undergo oxidation. A practical and efficient method involves using trifluoroacetic anhydride (B1165640) (TFAA) in the presence of a hydrogen peroxide-urea complex[4][7]. This reaction is particularly useful for electron-deficient pyridines.

Applications in Research and Development

This compound is a versatile building block with significant applications across several industries, primarily due to its unique chemical structure that allows for further functionalization[3].

-

Pharmaceuticals: It serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceuticals[3][9]. By undergoing structural modifications, it can be used to develop lead compounds with specific pharmacological activities, potentially paving the way for new therapeutic agents[3][6]. It has also been studied in the context of its potential as a PDE-5 inhibitor[9].

-

Agrochemicals: The compound is widely used in the creation of pesticides, including herbicides and fungicides[3]. Its structure is a key component in developing compounds that can target specific pests while aiming to minimize environmental impact, contributing to sustainable agricultural practices[3].

-

Material Science: this compound is employed in the synthesis of specialized polymers and coatings[3]. Its unique structure can impart special electrical, optical, or mechanical properties to materials, finding use in the preparation of novel conductive polymers or optically sensitive materials[6].

-

Analytical Chemistry: It may be used as a secondary standard in quantitative Nuclear Magnetic Resonance (qNMR) studies for the purity determination of pharmaceuticals[7].

Caption: Applications of this compound as a key chemical intermediate.

References

- 1. This compound, 98% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 2. This compound [webbook.nist.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound 98 33216-52-3 [sigmaaldrich.com]

- 5. This compound | C5H2Cl3N | CID 3786531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound: Properties, Uses, Safety Data, Price & Supplier China – Expert Guide [pipzine-chem.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. guidechem.com [guidechem.com]

- 9. This compound | 33216-52-3 | FT75702 | Biosynth [biosynth.com]

An In-depth Technical Guide to the Physicochemical Properties of 3,4,5-Trichloropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of 3,4,5-trichloropyridine, including detailed experimental protocols for their determination and a visualization of its synthesis pathway. This document is intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development who utilize this compound in their work.

Physicochemical Data of this compound

This compound is a chlorinated derivative of pyridine (B92270) that serves as a key intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1] An accurate understanding of its physical properties, such as melting and boiling points, is crucial for its handling, purification, and application in further chemical reactions.

Below is a summary of the reported melting and boiling points for this compound. It is important to note that some discrepancies exist in the literature and supplier-provided data. The most consistently reported values are presented here.

Table 1: Quantitative Physicochemical Data for this compound

| Parameter | Reported Value(s) | Notes |

| Melting Point | 70-77 °C[2] | Other sources report ranges of 75-77 °C[3][4][5] and a single value of 73 °C[6]. The compound is typically a white to light brown crystalline powder at room temperature.[2][7] |

| Boiling Point | 213-215 °C[8] | A wider range of 212-214 °C has also been reported.[9] One source cites a significantly higher boiling point of 245-247 °C.[9] |

| Molecular Formula | C5H2Cl3N[7] | |

| Molecular Weight | 182.44 g/mol [3][4] | |

| CAS Number | 33216-52-3[3][7] |

The data suggests that while there is a general consensus, slight variations in reported values exist. These differences may arise from the purity of the sample and the specific experimental conditions used for determination.

Experimental Protocols for Melting and Boiling Point Determination

Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[10] The following are detailed methodologies for these key experiments.

The capillary method is a standard and widely accepted technique for determining the melting point of a solid crystalline substance.[11]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[12] Pure substances typically exhibit a sharp melting point range of 1-2°C.[12]

Detailed Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. The open end of a glass capillary tube is tapped into the powder to collect a small sample.[12] The tube is then inverted and tapped gently to pack the sample into the closed end, aiming for a sample height of 1-2 mm.[12]

-

Apparatus Setup: The packed capillary tube is placed into the heating block of a melting point apparatus, such as a Mel-Temp or a modern digital instrument.[10]

-

Measurement:

-

If the approximate melting point is unknown, a rapid heating rate (e.g., 10-20°C per minute) is used to obtain a preliminary, approximate value.[13]

-

For an accurate measurement, a fresh sample is heated at a medium rate to about 20°C below the expected melting point.[13] The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium between the sample and the thermometer.[13][14]

-

-

Data Recording: Two temperatures are recorded:

-

T1: The temperature at which the first droplet of liquid is observed.[13]

-

T2: The temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.

-

For a substance available in sufficient quantity (typically >5 mL), simple distillation is a reliable method for determining the boiling point.[15]

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[15] During distillation, this temperature remains constant as the liquid and vapor phases are in equilibrium.

Detailed Methodology:

-

Apparatus Setup: A simple distillation apparatus is assembled using a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor as it passes into the condenser.

-

Sample and Heating: Approximately 5-10 mL of this compound is placed in the distilling flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling. The flask is heated gently.[16]

-

Measurement: As the liquid boils, the vapor rises, and its temperature is measured by the thermometer. The temperature will stabilize when the vapor is in equilibrium with the boiling liquid. This stable temperature is recorded as the boiling point.[16]

-

Data Recording: The temperature reading that remains constant during the distillation of the bulk of the liquid is recorded as the boiling point. The atmospheric pressure should also be noted, as boiling point is pressure-dependent.[15]

Synthesis Pathway of this compound

This compound can be synthesized from 4-pyridinol through a multi-step process involving chlorination. A general representation of this synthesis is outlined below.

Caption: Synthesis of this compound from 4-Pyridinol.

The synthesis begins with the dichlorination of 4-pyridinol using N-chlorosuccinimide to yield 3,5-dichloro-4-pyridinol.[17] In the subsequent step, this intermediate is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) to replace the hydroxyl group with a chlorine atom and form the final product, this compound.[17]

This guide provides essential physicochemical data and standardized experimental procedures relevant to this compound. For further information on safety and handling, please refer to the Safety Data Sheet (SDS) provided by the supplier.[7]

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 98% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 3,4,5-三氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]